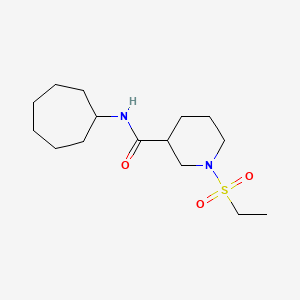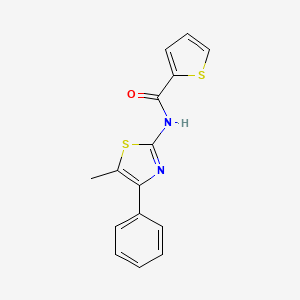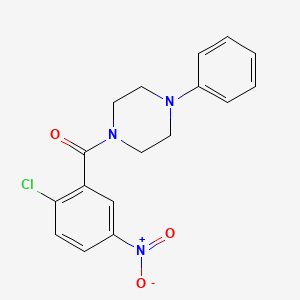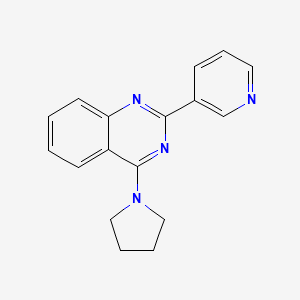
4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-bromobenzaldehyde with 3-chlorobenzylamine in the presence of a catalyst can yield the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the bromine or chlorine substituents, leading to dehalogenated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or chlorine sites, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or Grignard reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites.
類似化合物との比較
Similar Compounds
- 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole
- 4,5-bis(4-chlorophenyl)-2-(3-chlorophenyl)-1H-imidazole
- 4,5-bis(4-bromophenyl)-2-(4-chlorophenyl)-1H-imidazole
Uniqueness
4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole is unique due to the specific arrangement of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
特性
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2ClN2/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)26-21(25-19)15-2-1-3-18(24)12-15/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQWZWZVJHBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5573279.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5573287.png)
![3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline](/img/structure/B5573293.png)

![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5573301.png)
![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5573308.png)


![N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5573323.png)
![2-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573345.png)
![5,7-DIMETHYL-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5573352.png)
![N-[3-(2-pyridinyl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5573355.png)
![2-ethoxy-N-{rel-(3R,4S)-4-isopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5573357.png)
